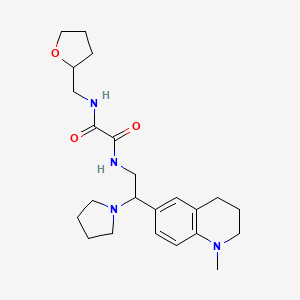

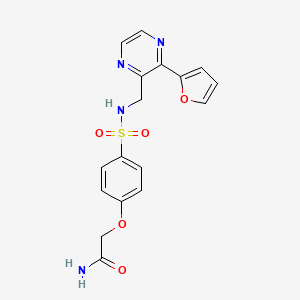

![molecular formula C16H16O6S B2504825 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid CAS No. 1993016-94-6](/img/structure/B2504825.png)

3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid is a chemical entity that can be presumed to have a benzene ring core with various functional groups attached, including an ethoxy group, a sulfonyl group with a 4-methylphenyl substituent, and a carboxylic acid group. While the papers provided do not directly discuss this compound, they do provide insights into similar structures and functionalities that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from commercially available or readily synthesized intermediates. For example, the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide involved a reaction with chlorosulfonic acid followed by amidation with ammonia gas . Similarly, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid from 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol suggests possible routes for the introduction of methoxy and sulfanyl groups onto a benzene ring . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of compounds with similar functionalities has been determined using various spectroscopic techniques. For instance, the crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate was elucidated, showing that the nonhydrogen atoms of the ethoxycarbonyl group are coplanar with the benzene ring . This suggests that in this compound, similar coplanarity might be expected between the ethoxy group and the benzene ring.

Chemical Reactions Analysis

The chemical reactivity of sulfonate and benzoic acid derivatives can be inferred from the literature. For example, the sulfonate reagent synthesized in one study was used for analytical derivatization in liquid chromatography and could be removed by acid treatment . This indicates that the sulfonyl group in this compound may also undergo reactions under acidic conditions. Additionally, polarographic studies on a pyrazole derivative with an ethoxyphenyl group showed reduction in various electron steps depending on the protonation state , which could be relevant for understanding the electrochemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For instance, the solubility and crystallization behavior of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate from ethanol suggest that this compound might also be soluble in organic solvents and capable of forming crystals under certain conditions . The polarographic behavior of related compounds in different solvent mixtures provides insights into the solubility and ionization properties that could be expected for this compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant Capacity and Reaction Pathways

Research has elucidated the reaction pathways underpinning the ABTS/potassium persulfate decolorization assay, which assesses antioxidant capacity. This analysis revealed that certain antioxidants, particularly of phenolic nature, can form coupling adducts with the ABTS radical cation. These adducts may undergo further oxidative degradation, highlighting the nuanced understanding required for applying this assay in antioxidant research and potentially implicating compounds like 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid in specific antioxidant mechanisms (Ilyasov et al., 2020).

Environmental Degradation of Organic Pollutants

Advanced Oxidation Processes (AOPs) have been utilized to treat acetaminophen (ACT) from aqueous media, leading to different kinetics, mechanisms, and by-products. This work summarizes state-of-the-art studies on ACT degradation, including the identification of by-products and their biotoxicity, and proposes degradation pathways. The insights gained from this research may apply to the environmental degradation processes of complex organic molecules, possibly including those similar to this compound, highlighting the compound's potential role in environmental remediation efforts (Qutob et al., 2022).

Synthesis and Application in Drug Development

A novel salicylic acid derivative, closely related to this compound, called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been studied for its potential in substituting acetylsalicylic acid (ASA) due to its favorable COX-2 specificity, toxicity profile, and anti-inflammatory, analgesic, and antiplatelet activities. This review focuses on the compound's discovery, potential activity, benefits, and the molecular mechanisms of its action, indicating the broader implications for similar compounds in drug development (Tjahjono et al., 2022).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including potentially this compound, employs various tests to determine antioxidant activity, mechanisms, applicability, and the advantages and disadvantages of these methods. This comprehensive review of methods like ORAC, HORAC, TRAP, and others, as well as the use of electrochemical (bio)sensors, emphasizes the importance of accurate and diverse analytical approaches in evaluating the antioxidant capacity of compounds (Munteanu & Apetrei, 2021).

Zukünftige Richtungen

The future directions for research on 3-Ethoxy-4-{[(4-methylphenyl)sulfonyl]oxy}benzoic acid could include further exploration of its synthesis, particularly the protodeboronation of unactivated alkyl and primary alkyl boronic esters . Additionally, more research could be done to understand its mechanism of action and its physical and chemical properties.

Eigenschaften

IUPAC Name |

3-ethoxy-4-(4-methylphenyl)sulfonyloxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6S/c1-3-21-15-10-12(16(17)18)6-9-14(15)22-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOWGOJHTGVKIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OS(=O)(=O)C2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

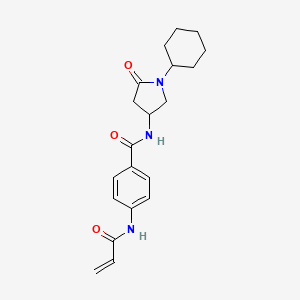

![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2504743.png)

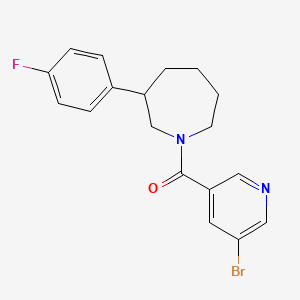

![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)

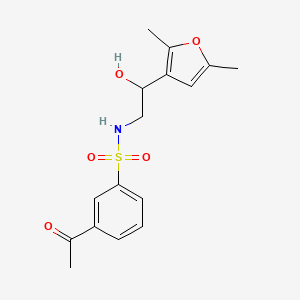

![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)

![Methyl (E)-4-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]-4-oxobut-2-enoate](/img/structure/B2504759.png)

![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)

![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)